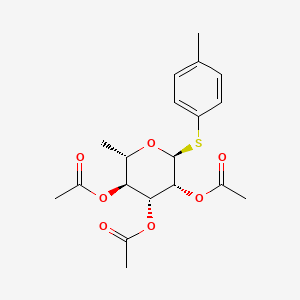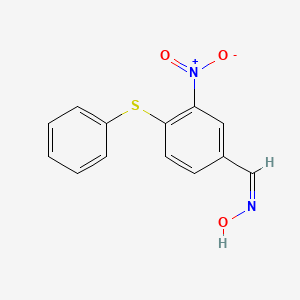
(E)-3-nitro-4-(phenylthio)benzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-nitro-4-(phenylthio)benzaldehyde oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This particular compound features a nitro group, a phenylthio group, and an oxime group attached to a benzaldehyde backbone. The (E) designation indicates the specific geometric configuration of the oxime group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-nitro-4-(phenylthio)benzaldehyde oxime typically involves the reaction of 3-nitro-4-(phenylthio)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the formation of the oxime.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-nitro-4-(phenylthio)benzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzaldehyde oxime derivatives.
Applications De Recherche Scientifique
(E)-3-nitro-4-(phenylthio)benzaldehyde oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-3-nitro-4-(phenylthio)benzaldehyde oxime involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The oxime group can also form hydrogen bonds with target proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-nitrobenzaldehyde oxime: Lacks the phenylthio group.
4-(phenylthio)benzaldehyde oxime: Lacks the nitro group.
3-nitro-4-(methylthio)benzaldehyde oxime: Contains a methylthio group instead of a phenylthio group.
Uniqueness
(E)-3-nitro-4-(phenylthio)benzaldehyde oxime is unique due to the presence of both the nitro and phenylthio groups, which can impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H10N2O3S |
|---|---|
Poids moléculaire |
274.30 g/mol |
Nom IUPAC |
(NZ)-N-[(3-nitro-4-phenylsulfanylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H10N2O3S/c16-14-9-10-6-7-13(12(8-10)15(17)18)19-11-4-2-1-3-5-11/h1-9,16H/b14-9- |
Clé InChI |
HBLYEIXJMLYLPA-ZROIWOOFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N\O)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


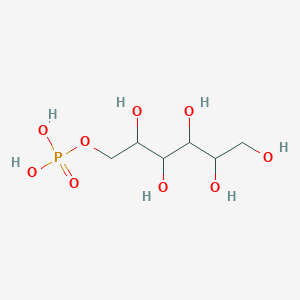
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B14111360.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14111378.png)

![(1R,2S,4R,6R,7S,8R,9S,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol](/img/structure/B14111383.png)
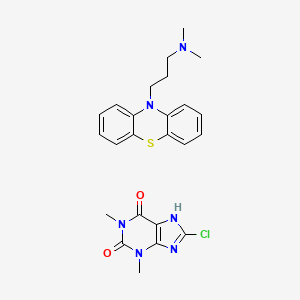
![16-Dioxooxacyclohexadeca-4,6-dien-3-yl]methyl 6-deoxy-2](/img/structure/B14111394.png)
![N-[3-(2-amino-1H-imidazol-5-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B14111398.png)
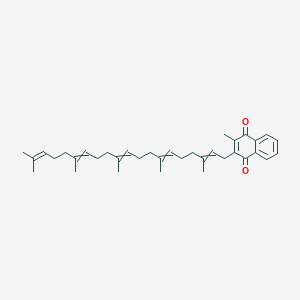
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111410.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111411.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B14111425.png)
